Vigabatrin
Overview
Description
Vigabatrin, sold under the brand names Vigafyde, Vigpoder, and Sabril, is a medication primarily used in the management and treatment of infantile spasms and refractory complex partial seizures . It works by inhibiting the breakdown of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .
Mechanism of Action
Target of Action
Vigabatrin primarily targets GABA transaminase (GABA-T) . GABA-T is an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound acts as an irreversible inhibitor of GABA-T . By inhibiting this enzyme, this compound prevents the metabolism of GABA, leading to an increase in the levels of GABA in the brain . This increase in GABA functions as a brake on the excitatory processes that can initiate seizure activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, enhancing the inhibitory effects of GABA on neuronal excitability . This results in a decrease in the frequency and severity of seizures .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Absorption : After oral ingestion, this compound is rapidly absorbed with a bioavailability of 60–80% .
- Distribution : Its volume of distribution in adults is 0.8 L/kg .
- Metabolism : this compound is not metabolized .
- Excretion : Approximately 100% of an administered dose is excreted as unchanged this compound in urine .
- Elimination : Following a single dose, plasma elimination half-life values in adults are 5–8 hours .
Result of Action
The primary molecular effect of this compound is the increase in GABA concentration in the brain . This leads to enhanced inhibitory neurotransmission, reducing neuronal excitability and thereby decreasing the frequency and severity of seizures . At the cellular level, this compound may cause remodeling of rod and cone bipolar and horizontal cells in the retina .
Action Environment
Several environmental factors can influence the action, efficacy, and stability of this compound. For instance, continuous enteral feeding, decreased mesenteric blood flow due to vasopressor drug use, and decreased bowel motility due to neuromuscular blockade may affect this compound absorption in the post-cardiac arrest period . Furthermore, the risk of visual field loss associated with this compound use may be influenced by factors such as background disease, concomitant medications, and method of vision assessment .
Biochemical Analysis
Biochemical Properties
Vigabatrin is an analog of GABA and functions by irreversibly inhibiting the enzyme responsible for GABA metabolism, thereby increasing levels of circulating GABA . This inhibition is achieved through the action of the S (+) enantiomer of this compound, which is the pharmacologically active form .
Cellular Effects
This compound’s primary cellular effect is the enhancement of GABAergic activity, which it achieves by preventing the metabolism of GABA . This leads to an increase in GABA levels within the cell, thereby enhancing the inhibitory effects of GABA on neuronal activity. The increased GABA levels can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA . By inhibiting this enzyme, this compound prevents the breakdown of GABA, leading to increased levels of GABA in the brain .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, this compound has been shown to cause a transient elevation of GABA levels, followed by a short-term decrease in the levels of glutamate decarboxylase (GAD) 65 and 67, the enzymes responsible for GABA synthesis . The number of GAD65/67-immunoreactive cells was found to be greater in this compound-treated subjects, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, this compound has been shown to completely and reversibly eliminate the psychophysical evidence of tinnitus in rats at moderate dose levels .
Metabolic Pathways
This compound is involved in the GABAergic metabolic pathway. It interacts with the enzyme GABA transaminase, inhibiting its activity and thereby preventing the breakdown of GABA . This leads to an increase in GABA levels, which can have various effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound is rapidly absorbed after oral ingestion, with a bioavailability of 60–80% . Its volume of distribution in adults is 0.8 L/kg, and it does not bind to plasma proteins . This suggests that this compound can be widely distributed within cells and tissues.
Subcellular Localization
Given that this compound acts by inhibiting this enzyme, it is likely that it also localizes to the mitochondria to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Vigabatrin involves several steps. One method starts with the preparation of 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester from malonic acid diethyl ester and 1,4-dichloro-2-butene . This intermediate is then reacted in the presence of ammonia and formamide to produce 2-carbonyl-5-vinyl-pyrrolidine-3-amide . Under acidic conditions, this compound is converted to 4-amino-5-hexenoic acid, which is then treated with triisopropyl chlorosilane in the presence of triethylamine and ammonia to form triisopropyl silicon-based 4-aminohex-5-enoate . The final step involves hydrolyzing this intermediate under alkaline conditions to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Vigabatrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include ammonia, formamide, triisopropyl chlorosilane, and triethylamine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major product formed from the synthesis of this compound is 4-amino-5-hexenoic acid, which is further processed to obtain the final compound .
Scientific Research Applications
Vigabatrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study GABAergic mechanisms and enzyme inhibition.
Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.
Medicine: Primarily used to treat refractory seizures and infantile spasms.
Comparison with Similar Compounds
Similar Compounds
Tiagabine: Another GABAergic drug that inhibits GABA reuptake, increasing its levels in the synaptic cleft.
Gabapentin: A structural analogue of GABA that modulates the release of neurotransmitters.
Pregabalin: Similar to Gabapentin, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.
Uniqueness of Vigabatrin
This compound is unique in its irreversible inhibition of GABA-T, leading to a sustained increase in GABA levels . Unlike other GABAergic drugs, its effect is long-lasting due to the irreversible nature of its action on GABA-T . This makes it particularly effective in cases of treatment-resistant epilepsy .
Properties
IUPAC Name |
4-aminohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFLNIOAUIZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041153 | |
Record name | 4-Amino-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
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Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetone/water, White to off-white powder | |
CAS No. |
68506-86-5, 60643-86-9 | |
Record name | Vigabatrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vigabatrin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |
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Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 4-Amino-5-hexenoic acid | |
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Record name | (±)-4-aminohex-5-enoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |
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Record name | 4-aminohex-5-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | VIGABATRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |
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Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Vigabatrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-176C, 209 °C | |
Record name | Vigabatrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01080 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vigabatrin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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